molecular formula C21H20ClN3O4S B2846862 3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1448052-15-0

3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2846862
CAS RN: 1448052-15-0
M. Wt: 445.92
InChI Key: DAKPXQAIBFNSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that quinazolin-4(3H)-ones exhibit significant antimicrobial properties. For instance, a series of (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed remarkable activity against both Gram-positive and Gram-negative bacteria, as well as against fungi, highlighting their potential as antimicrobial agents (N. Patel, V. Patel, H. Patel, Faiyazalam M. Shaikh, J. Patel, 2010).

Synthesis and Chemical Properties

The chemical behavior, including sulfonylation and N- to O-sulfonyl migration, of quinazolin-4(3H)-ones has been explored. A study focused on the sulfonylation of quinazolin-4(3H)-ones with various sulfonyl chlorides, revealing insights into regioselective sulfonylation and unexpected 1,3-sulfonyl migration processes. This research contributes to the understanding of the synthetic versatility and potential chemical modifications of quinazolin-4(3H)-ones (Matthias D. Mertens, M. Pietsch, G. Schnakenburg, M. Gütschow, 2013).

Antitumor Activity

Quinazolin-4(3H)-ones have been investigated for their potential antitumor activity. Novel compounds within this class were synthesized and evaluated for their inhibitory effects on thymidylate synthase (TS), a key enzyme involved in DNA synthesis. These studies have found some derivatives to be more potent than known TS inhibitors, suggesting their potential as antitumor agents (A. Gangjee, F. Mavandadi, R. Kisliuk, J. McGuire, S. Queener, 1996).

Anti-Mycobacterium Tuberculosis Activity

A series of quinazolines were synthesized and evaluated for their anti-Mycobacterium tuberculosis properties in vitro. These compounds showed promising MIC90 values, indicating their potential utility in addressing tuberculosis. This research underscores the importance of quinazolin-4(3H)-ones in developing new treatments for infectious diseases (Kabelo B. Dilebo et al., 2021).

properties

IUPAC Name

3-[3-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c22-15-5-7-16(8-6-15)30(28,29)17-9-11-24(13-17)20(26)10-12-25-14-23-19-4-2-1-3-18(19)21(25)27/h1-8,14,17H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKPXQAIBFNSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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